molecular formula C135H231N3O9 B14216154 2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine CAS No. 649774-88-9

2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine

Cat. No.: B14216154
CAS No.: 649774-88-9
M. Wt: 2040.3 g/mol
InChI Key: GHLBZOAYWZQXPQ-UHFFFAOYSA-N
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Description

2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes multiple dodecyloxy groups attached to a triazine core through ethynyl linkages.

Preparation Methods

The synthesis of 2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine typically involves the following steps:

Chemical Reactions Analysis

2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethynyl groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The ethynyl linkages can undergo oxidation and reduction reactions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine involves its interaction with specific molecular targets. The ethynyl linkages and dodecyloxy groups play a crucial role in its binding affinity and selectivity. The compound can interact with proteins, enzymes, and other biomolecules, modulating their activity and function. The exact pathways and targets are still under investigation, but its unique structure provides a basis for its diverse biological activities .

Comparison with Similar Compounds

2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine can be compared with other triazine derivatives, such as:

    2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Known for its use in coordination chemistry and metal-organic frameworks (MOFs).

    2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine: Used in organic electronics and light-emitting applications.

    2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: Utilized in the synthesis of advanced polymers and materials.

Each of these compounds has unique properties and applications, but this compound stands out due to its specific structural features and potential in various research fields.

Properties

CAS No.

649774-88-9

Molecular Formula

C135H231N3O9

Molecular Weight

2040.3 g/mol

IUPAC Name

2,4,6-tris[2-(3,4,5-tridodecoxyphenyl)ethynyl]-1,3,5-triazine

InChI

InChI=1S/C135H231N3O9/c1-10-19-28-37-46-55-64-73-82-91-106-139-124-115-121(116-125(140-107-92-83-74-65-56-47-38-29-20-11-2)133(124)145-112-97-88-79-70-61-52-43-34-25-16-7)100-103-130-136-131(104-101-122-117-126(141-108-93-84-75-66-57-48-39-30-21-12-3)134(146-113-98-89-80-71-62-53-44-35-26-17-8)127(118-122)142-109-94-85-76-67-58-49-40-31-22-13-4)138-132(137-130)105-102-123-119-128(143-110-95-86-77-68-59-50-41-32-23-14-5)135(147-114-99-90-81-72-63-54-45-36-27-18-9)129(120-123)144-111-96-87-78-69-60-51-42-33-24-15-6/h115-120H,10-99,106-114H2,1-9H3

InChI Key

GHLBZOAYWZQXPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=NC(=NC(=N2)C#CC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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